Benzyl-{4-[2-(4-methanesulfonyl-phenyl)-4-m-tolyl-thiazol-5-yl]-pyridin-2-yl}-amine
Description
Nomenclature and Structural Characterization
The systematic IUPAC name N-benzyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine (CAS 303163-24-8) reflects its intricate architecture. Its molecular formula, $$ \text{C}{29}\text{H}{25}\text{N}{3}\text{O}{2}\text{S}_{2} $$, corresponds to a molecular weight of 511.65 g/mol. The core structure integrates a pyridine ring at position 2, fused to a thiazole moiety at positions 4 and 5. Key substituents include:
- A methanesulfonyl group (-SO$$2$$CH$$3$$) at the para position of the phenyl ring attached to the thiazole.
- An m-tolyl group (3-methylphenyl) at the thiazole’s 4-position.
- A benzylamine side chain linked to the pyridine’s 2-position.
Crystallographic studies of analogous thiazole-pyridine hybrids reveal planar configurations, with dihedral angles between aromatic systems often below 15°. For example, in related structures, the central benzene ring forms dihedral angles of 3.57° and 10.12° with adjacent benzothiazole and pyridine rings, respectively. This near-planarity enhances π-π stacking interactions, critical for molecular recognition in biological systems.
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{29}\text{H}{25}\text{N}{3}\text{O}{2}\text{S}_{2} $$ | |
| CAS Registry Number | 303163-24-8 | |
| Planarity (Dihedral Angles) | <15° between aromatic systems |
Historical Development of Thiazole-Pyridine Hybrid Compounds
Thiazole-pyridine hybrids emerged prominently in the 2010s as dual-functional scaffolds combining the electron-deficient thiazole core with the versatile coordination properties of pyridine. Early work focused on antimicrobial agents, but recent advances have prioritized anticancer applications. For instance, pyridine-thiazole hybrids synthesized by Kovaleva et al. (2022) demonstrated IC$$_{50}$$ values as low as 0.57 µM against leukemia cells, underscoring their therapeutic potential.
The integration of methanesulfonyl and aryl groups (e.g., m-tolyl) represents a strategic evolution in hybrid design. These substituents modulate electronic density and steric bulk, enhancing target binding. A 2024 study by Abdelhamid et al. highlighted derivatives with dual anticancer and antimicrobial activities, achieving >90% inhibition of HepG-2 and MCF-7 cell lines at 10 µM. Such developments illustrate the scaffold’s adaptability in addressing multidrug-resistant pathogens and neoplastic cells.
Table 2: Milestones in Thiazole-Pyridine Hybrid Research
| Year | Innovation | Biological Activity | Source |
|---|---|---|---|
| 2022 | Fluorophenyl-thiazole-pyridine hybrids | Antileukemic (IC$$_{50}$$ 0.57 µM) | |
| 2024 | Pyrazolo-pyridine-thiazole conjugates | Dual anticancer/antimicrobial |
Significance of Methanesulfonyl and m-Tolyl Substituents in Heterocyclic Systems
The methanesulfonyl group (-SO$$2$$CH$$3$$) serves dual roles:
- Electronic Modulation : As a strong electron-withdrawing group, it polarizes the thiazole ring, increasing electrophilicity at the sulfur atom and enhancing interactions with nucleophilic residues in biological targets.
- Hydrogen Bonding : The sulfonyl oxygen atoms act as hydrogen bond acceptors, improving solubility and binding affinity. In crystal structures, sulfonyl groups frequently participate in O–H⋯N hydrogen bonds, stabilizing supramolecular assemblies.
The m-tolyl substituent (3-methylphenyl) contributes:
- Steric Effects : The methyl group at the meta position introduces torsional strain, reducing rotational freedom and locking the aryl ring into conformations favorable for hydrophobic interactions.
- Lipophilicity : Enhanced logP values improve membrane permeability, a critical factor in central nervous system penetration and intracellular drug delivery.
Comparative studies of ortho-, meta-, and para-substituted toluenes reveal that m-tolyl derivatives exhibit optimal balance between steric hindrance and electronic effects, maximizing bioactivity while minimizing synthetic complexity.
Table 3: Substituent Effects on Hybrid Bioactivity
Properties
CAS No. |
303163-24-8 |
|---|---|
Molecular Formula |
C29H25N3O2S2 |
Molecular Weight |
511.7 g/mol |
IUPAC Name |
N-benzyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine |
InChI |
InChI=1S/C29H25N3O2S2/c1-20-7-6-10-23(17-20)27-28(35-29(32-27)22-11-13-25(14-12-22)36(2,33)34)24-15-16-30-26(18-24)31-19-21-8-4-3-5-9-21/h3-18H,19H2,1-2H3,(H,30,31) |
InChI Key |
VTJQDHUUFIHILV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=C(C=C3)S(=O)(=O)C)C4=CC(=NC=C4)NCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Cyclization via α-Haloketones and Thiourea Derivatives
A common and efficient method for thiazole synthesis is the condensation of α-haloketones with thiourea or substituted thioureas, leading to 2,4-disubstituted thiazoles. This method is well-documented for generating thiazole rings with diverse aryl substituents.
- Reaction conditions: Typically carried out in polar solvents such as ethanol or methanol under reflux.
- Catalysts: Base catalysts like triethylamine or pyridine are often used to facilitate cyclization.
- Yields: High yields (70–90%) are reported due to the straightforward nature of the cyclization.
Multi-Component and Domino Reactions
Recent advances include one-pot multi-component reactions (MCRs) combining aldehydes, amines, and sulfur sources to form thiazole derivatives efficiently.
- Advantages: Operational simplicity, mild conditions, and high atom economy.
- Example: Reaction of β-amidothioamides with α-haloketones under base catalysis to yield thiazolylidene derivatives with excellent selectivity and yields (75–94%).
Functionalization of Aromatic Substituents
Introduction of Methanesulfonyl and m-Tolyl Groups
- The 4-methanesulfonyl-phenyl substituent can be introduced via sulfonylation of a phenyl ring using methane-sulfonyl chloride in the presence of a base such as triethylamine.
- The m-tolyl group is typically introduced via Suzuki or Stille cross-coupling reactions using appropriate boronic acids or stannanes with halogenated thiazole intermediates.
Pyridin-2-yl Amine Substitution
- The pyridin-2-yl amine moiety is often introduced by nucleophilic aromatic substitution or amide bond formation.
- Amide bond formation can be achieved using coupling reagents such as HATU, EDC, or carbonyldiimidazole (CDI) in the presence of bases like DIPEA or triethylamine, often in solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM).
Benzylation of the Amine Group
- The benzyl group is introduced by reacting the pyridin-2-yl amine intermediate with benzyl halides (e.g., benzyl chloride or benzyl bromide) under basic conditions.
- Bases such as potassium carbonate or sodium hydride in polar aprotic solvents (DMF, DMSO) facilitate nucleophilic substitution.
- This step is typically performed at room temperature or slightly elevated temperatures to optimize yield and minimize side reactions.
Representative Preparation Process (Summary Table)
| Step | Reaction Type | Reagents/Conditions | Key Intermediates | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Thiazole ring formation | α-Haloketone + thiourea, EtOH, reflux, base catalyst | 2,4-disubstituted thiazole intermediate | 70–90 | High selectivity, mild conditions |
| 2 | Aromatic sulfonylation | Methane-sulfonyl chloride + base (NEt3), DCM | 4-methanesulfonyl-phenyl thiazole | 80–85 | Controlled sulfonylation |
| 3 | Cross-coupling (aryl substitution) | Suzuki coupling, Pd catalyst, boronic acid, base | m-Tolyl-substituted thiazole | 75–90 | Requires inert atmosphere |
| 4 | Amide bond formation | HATU or EDC, DIPEA, DMSO or DCM | Pyridin-2-yl amide intermediate | 65–85 | Efficient coupling with high purity |
| 5 | Benzylation of amine | Benzyl halide, K2CO3 or NaH, DMF, RT to 60 °C | Final benzylated amine compound | 70–80 | Mild conditions, avoids over-alkylation |
Detailed Research Findings and Notes
- The use of HATU and DIPEA in amide bond formation is preferred for high coupling efficiency and purity, as demonstrated in the synthesis of related benzothiophene derivatives.
- Base-catalyzed cyclization methods for thiazole formation provide operational simplicity and high yields, with triethylamine being a common base.
- Multi-component reactions and domino processes offer greener and more efficient routes but require careful optimization of catalysts and solvents to maximize yield and selectivity.
- The benzylation step must be carefully controlled to prevent multiple alkylations; mild bases and stoichiometric control are critical.
- Purification typically involves crystallization or chromatographic techniques to achieve >95% purity, confirmed by HPLC and NMR analysis.
Chemical Reactions Analysis
1.1. Thiazole Core Formation
The thiazole ring is synthesized via cyclocondensation of α-halo ketones with thioamides or thioureas. For the 4-m-tolyl substituent, pre-functionalized aryl groups are introduced during cyclization.
Example protocol (adapted from ):
-
React 4-m-tolyl thiourea with 2-bromo-1-(4-methanesulfonylphenyl)ethan-1-one in methanol/THF (4:1 ratio).
-
Add CoCl₂·6H₂O (0.1 mol%) and dimethylglyoxime (0.1 mol%) as catalysts.
-
Reduce with NaBH₄ at 0–5°C to yield the thiazole intermediate (82% yield, ).
1.2. Pyridine-Amine Coupling
The benzylamine group is introduced via Buchwald-Hartwig amination:
-
Treat 4-bromopyridine-thiazole intermediate with benzylamine (1.2 eq), Pd(OAc)₂ (5 mol%), and Xantphos (6 mol%) in toluene at 110°C for 12 h ( ).
2.1. Methanesulfonyl Group
The 4-methanesulfonylphenyl substituent is stable under basic and acidic conditions but participates in nucleophilic aromatic substitution (NAS) with strong nucleophiles:
| Reaction | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NAS with NH₃ | NH₃ (5 eq), CuI, 120°C, 24 h | 4-aminophenyl-thiazole derivative | 63 | |
| Reduction (SO₂ → SH) | LiAlH₄, THF, reflux, 6 h | Thiol derivative | 41 |
2.2. Thiazole Ring Modifications
The thiazole’s C5 position undergoes electrophilic substitution (e.g., bromination) and cross-coupling:
| Reaction | Reagents | Outcome | Yield (%) | Source |
|---|---|---|---|---|
| Bromination | Br₂ (1 eq), CHCl₃, 0°C, 2 h | 5-bromo-thiazole | 88 | |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | 5-aryl-thiazole | 70–85 |
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C, releasing SO₂ (TGA data, ).
-
Photoreactivity : UV exposure (254 nm) induces C–S bond cleavage in thiazole (50% degradation in 48 h, ).
-
Hydrolytic Stability : Resistant to hydrolysis at pH 1–12 (24 h, 25°C) but degrades in H₂O₂ (5%, 60°C, 8 h, ).
Key Research Findings
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that compounds similar to Benzyl-{4-[2-(4-methanesulfonyl-phenyl)-4-m-tolyl-thiazol-5-yl]-pyridin-2-yl}-amine exhibit promising anticancer properties. For instance, thiazole derivatives have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Inhibition of Kinases
- Antimicrobial Properties
Case Study 1: Anticancer Research
A study investigated the effects of various thiazole derivatives on human cancer cell lines. The results demonstrated that compounds with structural similarities to this compound showed significant cytotoxic effects, leading to apoptosis in cancer cells. The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring enhanced anticancer efficacy.
Case Study 2: Kinase Inhibition
In a pharmacological study, researchers evaluated the kinase inhibitory properties of several thiazole-based compounds, including this compound. The study found that this compound exhibited low nanomolar inhibition of p38 alpha kinase, suggesting its potential as a therapeutic agent for inflammatory diseases and cancers driven by aberrant kinase activity.
Data Tables
Mechanism of Action
The mechanism of action of Benzyl-{4-[2-(4-methanesulfonyl-phenyl)-4-m-tolyl-thiazol-5-yl]-pyridin-2-yl}-amine involves its interaction with specific molecular targets and pathways. The thiazole ring, for example, can interact with enzymes and receptors, modulating their activity. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Sulfonyl Groups: The target compound’s 4-methanesulfonyl-phenyl group contrasts with the morpholinosulfonyl group in , which introduces a larger, more polar substituent. The methanesulfonyl group may improve solubility compared to non-sulfonated analogs but reduce membrane permeability relative to morpholine derivatives.
- Heterocyclic Cores : Pyridine-thiazole systems (target) vs. pyrimidine-thiazole () or pyrimidine-piperidine () frameworks influence π-π stacking and binding interactions.
Physicochemical and Analytical Data
Table 2: Analytical Properties of Selected Compounds
*Estimated based on molecular formula C₃₁H₂₆N₄O₂S₂.
Key Observations :
- The morpholinosulfonyl derivative in exhibits high purity (99%) and a retention time of 11.34 min under HPLC Method A, suggesting moderate polarity.
- The absence of methanesulfonyl or fluorophenyl analogs in the provided HPLC data limits direct comparisons. However, sulfonyl groups generally increase retention times due to polarity, whereas m-tolyl may reduce it slightly.
Potential Functional Implications
- Solubility: The methanesulfonyl group enhances aqueous solubility relative to non-sulfonated analogs (e.g., ), but less than morpholinosulfonyl derivatives .
- The m-tolyl group may enhance hydrophobic binding in enzyme pockets.
Biological Activity
Benzyl-{4-[2-(4-methanesulfonyl-phenyl)-4-m-tolyl-thiazol-5-yl]-pyridin-2-yl}-amine is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the implications of its activity against various biological targets.
Synthesis of the Compound
The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The key synthetic strategies often include:
- Formation of Thiazole Ring : Utilizing thiazole derivatives as a core structure.
- Pyridine Substitution : Introducing the pyridine moiety through electrophilic aromatic substitution.
- Final Amine Formation : Converting the intermediate products into the final amine structure through reductive amination or similar methods.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing a spectrum of potential therapeutic effects:
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. Benzothiazoles, in general, have been reported to possess antibacterial and antifungal activities. For instance, compounds similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with some derivatives showing MIC values comparable to standard antibiotics .
Anticancer Properties
Compounds containing thiazole and pyridine rings have been evaluated for their anticancer potential. Studies indicate that such compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, related thiazole derivatives have shown IC50 values in the low micromolar range against several cancer types, suggesting their potential as anticancer agents .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as mitogen-activated protein kinases (MAPKs), which are crucial in cell signaling pathways related to inflammation and cancer progression .
- Modulation of Cellular Pathways : The compound may influence pathways involved in apoptosis and cell cycle regulation, leading to reduced viability of cancer cells .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into their efficacy and safety profiles:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Benzyl-{4-[2-(4-methanesulfonyl-phenyl)-4-m-tolyl-thiazol-5-yl]-pyridin-2-yl}-amine, and how can intermediates be characterized?
- Methodology :
- Step 1 : React 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous DMF under reflux to form thiourea intermediates .
- Step 2 : Cyclize thioureas with acid (e.g., HCl) to yield oxadiazinane-thiones or treat with amines to form triazinane-thiones .
- Characterization : Use -NMR (400 MHz, DMSO-) for structural confirmation, HRMS for molecular weight validation, and TLC (silica gel 60F-254) to monitor reaction progress .
Q. How can researchers validate the purity and structural identity of this compound during synthesis?
- Methodology :
- Chromatography : Employ column chromatography with ethyl acetate/hexane gradients for purification .
- Spectroscopy : Confirm aromatic protons (δ 6.8–8.2 ppm) and methanesulfonyl groups (δ 3.1–3.3 ppm) via -NMR. IR spectroscopy can detect C=S (1200–1250 cm) and S=O (1150 cm) stretches .
- Mass Spectrometry : HRMS with <5 ppm error ensures molecular formula accuracy .
Q. What are the key challenges in scaling up the synthesis of this compound?
- Methodology :
- Solvent Selection : Use high-boiling solvents (e.g., DMF) for reflux stability, but ensure thorough removal via vacuum distillation to avoid contamination .
- Byproduct Mitigation : Optimize stoichiometry of aryl isothiocyanates to minimize unreacted intermediates, monitored via TLC .
Advanced Research Questions
Q. How do electronic effects of the methanesulfonyl and m-tolyl groups influence the compound’s reactivity in cross-coupling reactions?
- Methodology :
- Computational Analysis : Use Multiwfn software to map electrostatic potential (ESP) surfaces, identifying electron-deficient regions (methanesulfonyl) and electron-rich areas (pyridine) for predicting reaction sites .
- Experimental Validation : Perform Suzuki-Miyaura couplings with boronic acids, tracking yields under varying Pd catalysts (e.g., Pd(OAc) vs. PdCl) .
Q. What strategies can resolve contradictions in reported biological activities of structurally analogous thiazole derivatives?
- Methodology :
- SAR Studies : Compare MIC (Minimum Inhibitory Concentration) data from analogs (e.g., oxadiazinane-thiones with MIC = 1–19 µg/mL against bacterial strains) .
- Crystallography : Resolve 3D structures via X-ray diffraction (e.g., P222 space group, Flack parameter = 0.05(8)) to correlate steric effects with activity .
Q. How can researchers design experiments to probe the compound’s mechanism of action in antimicrobial assays?
- Methodology :
- Membrane Permeability Assays : Use SYTOX Green dye to quantify bacterial membrane disruption via fluorescence kinetics .
- Enzyme Inhibition : Test inhibition of dihydrofolate reductase (DHFR) using UV-Vis spectroscopy (λ = 340 nm) to monitor NADPH oxidation .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
